molecular formula C12H14ClN3O2 B12893931 6-Chloro-4-(hydroxyimino)-N,N-dimethyl-3,4-dihydroquinoline-1(2H)-carboxamide

6-Chloro-4-(hydroxyimino)-N,N-dimethyl-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B12893931
M. Wt: 267.71 g/mol
InChI Key: ZUCXFPUJJXJECB-GXDHUFHOSA-N
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Description

6-Chloro-4-(hydroxyimino)-N,N-dimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is a complex organic compound belonging to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(hydroxyimino)-N,N-dimethyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(hydroxyimino)-N,N-dimethyl-3,4-dihydroquinoline-1(2H)-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or other reduced products.

    Substitution: The chloro group can be substituted with other nucleophiles, resulting in a variety of substituted quinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of substituted quinoline derivatives.

Scientific Research Applications

6-Chloro-4-(hydroxyimino)-N,N-dimethyl-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(hydroxyimino)-N,N-dimethyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-(hydroxyimino)-N,N-dimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

(4E)-6-chloro-4-hydroxyimino-N,N-dimethyl-2,3-dihydroquinoline-1-carboxamide

InChI

InChI=1S/C12H14ClN3O2/c1-15(2)12(17)16-6-5-10(14-18)9-7-8(13)3-4-11(9)16/h3-4,7,18H,5-6H2,1-2H3/b14-10+

InChI Key

ZUCXFPUJJXJECB-GXDHUFHOSA-N

Isomeric SMILES

CN(C)C(=O)N1CC/C(=N\O)/C2=C1C=CC(=C2)Cl

Canonical SMILES

CN(C)C(=O)N1CCC(=NO)C2=C1C=CC(=C2)Cl

Origin of Product

United States

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